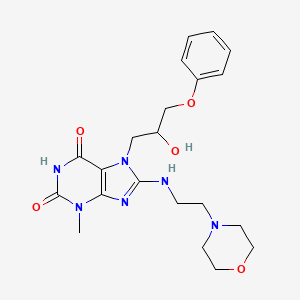

7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(2-morpholin-4-ylethylamino)purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

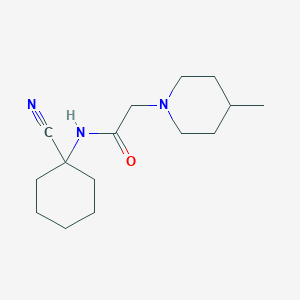

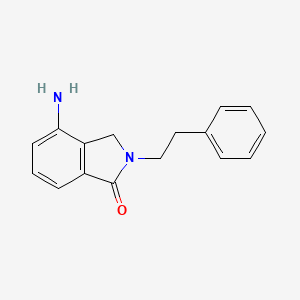

The compound "7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(2-morpholin-4-ylethylamino)purine-2,6-dione" is a derivative of purine-2,6-dione, which is a class of compounds known for their potential biological activities. The structure of this compound suggests that it may interact with various serotonin (5-HT) receptors due to the presence of a morpholine ring and an arylpiperazine fragment, which are structural features often associated with ligands for these receptors .

Synthesis Analysis

The synthesis of related purine-2,6-dione derivatives involves several steps, starting from a nitrosopyrimidine derivative, which is hydrogenated to an amino derivative. Subsequent reactions with orthocarboxylate and mesyl chloride lead to the formation of the desired purine-2,6-dione core with various substituents . Although the exact synthesis of the compound is not detailed, it likely follows a similar pathway, with specific modifications to introduce the hydroxyphenoxypropyl and morpholinylethylamino groups at the appropriate positions on the purine core.

Molecular Structure Analysis

The molecular structure of purine-2,6-dione derivatives has been confirmed using X-ray diffraction methods. These compounds can adopt different conformations in the crystal, with the strongest type of interaction being a charge-assisted hydrogen bond. The morpholine ring, which is a potential donor and acceptor of hydrogen bonds, is an attractive substituent that may support binding to non-specific sites of 5-HT receptors. The mutual orientation of rings in the arylpiperazine fragment is also important for ligand-receptor recognition, as observed in the crystal structures of related compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of purine-2,6-dione derivatives include intramolecular alkylation, which is a key step in forming the imidazo[1,2,3-cd]purine ring system. The introduction of various substituents, such as alkyl or phenyl groups, is achieved through reactions with different reagents, such as mesyl chloride. These reactions are crucial for modifying the affinity of the compounds for different 5-HT receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine-2,6-dione derivatives are influenced by their molecular structure. The presence of different substituents can modify the compound's solubility, stability, and overall reactivity. The intramolecular and intermolecular interactions observed in the crystal structures, such as hydrogen bonding and π-π interactions, can affect the compound's crystallinity and melting point. The specific properties of "this compound" would need to be determined experimentally, but its structure suggests it may have unique properties that could be relevant for its interaction with 5-HT receptors .

Wissenschaftliche Forschungsanwendungen

Synthesis and Cardiovascular Activity

Research has focused on the synthesis of 7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(2-morpholin-4-ylethylamino)purine-2,6-dione and its derivatives, examining their potential cardiovascular benefits. Specifically, studies have synthesized and tested these compounds for electrocardiographic, antiarrhythmic, and hypotensive activity, along with their affinities for alpha adrenoreceptors. Compounds with the 8-(2-morpholin-4-yl-ethylamino) substituent demonstrated significant prophylactic antiarrhythmic activity in experimentally induced arrhythmias. This suggests a promising avenue for developing new cardiovascular medications (Chłoń-Rzepa et al., 2004).

Structural Analysis

Another aspect of research on this compound includes its structural analysis. The crystal structure of a closely related compound, 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, was investigated, highlighting the planarity of the purine fused-ring skeleton and the chair conformation of the morpholine ring. This structural insight aids in understanding the compound's reactivity and potential interactions with biological targets (Karczmarzyk et al., 1995).

Polymerization and Material Science

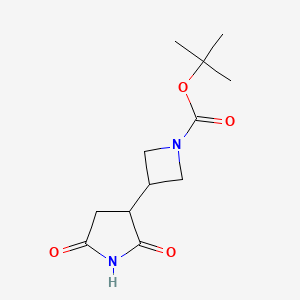

The compound and its derivatives have also found applications in polymer science. For instance, research on lipase-catalyzed ring-opening polymerization of morpholine-2,5-dione derivatives, including those related to the compound , has been conducted. This novel route to the synthesis of poly(ester amide)s demonstrates the compound's potential utility in creating new polymeric materials with specific properties, such as high thermal stability and mechanical strength (Feng et al., 2000).

Eigenschaften

IUPAC Name |

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(2-morpholin-4-ylethylamino)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O5/c1-25-18-17(19(29)24-21(25)30)27(13-15(28)14-32-16-5-3-2-4-6-16)20(23-18)22-7-8-26-9-11-31-12-10-26/h2-6,15,28H,7-14H2,1H3,(H,22,23)(H,24,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTJEMDXGNQDRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN3CCOCC3)CC(COC4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2507463.png)

![N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2507465.png)

![4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2507473.png)

![N-(3-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)